molecular formula C18H18N4O3 B6454805 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548995-15-7

2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454805
CAS No.: 2548995-15-7
M. Wt: 338.4 g/mol
InChI Key: KUHRROWSWBGZMV-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” belongs to the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines are a type of heterocyclic aromatic organic compound with a fused ring structure containing two nitrogen atoms . They have been identified as potent, selective, and orally active inhibitors in various biological activities .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by a fused ring structure containing two nitrogen atoms . The specific substitutions at positions in the ring structure can dictate the selectivity and potency of the compound .

Mechanism of Action

Target of Action

The primary targets of 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide are Interleukin-17A (IL-17A) and Tyrosine Kinase 2 (TYK2) . IL-17A is a major pathological cytokine secreted from Th17 cells , while TYK2 is a member of the Janus (JAK) family of non-receptor tyrosine kinases .

Mode of Action

This compound acts as an inhibitor for both IL-17A and TYK2 . It suppresses the cytokine-mediated receptor activation of the catalytic domain of TYK2 . For IL-17A, it inhibits the pro-inflammatory cytokine which plays a key part in chronic inflammation .

Biochemical Pathways

The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also mediates the signaling of pro-inflammatory cytokines including IL-12, IL-23, and type 1 interferon (IFN), which play a role in various immuno-inflammatory diseases .

Pharmacokinetics

It’s worth noting that the compound is orally active , suggesting it has good bioavailability.

Result of Action

The inhibition of IL-17A and TYK2 by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . It can dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s action could be affected by the presence of anti-drug antibodies against anti-IL-17A antibodies in some patients .

Properties

IUPAC Name

2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-7-12(8-14(9-13)25-2)19-18(23)15-5-6-17-20-16(11-3-4-11)10-22(17)21-15/h5-11H,3-4H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHRROWSWBGZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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